N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3,4-dimethylbenzamide
Description
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3,4-dimethylbenzamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core with a phenyl group and a dimethylbenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-13-8-9-15(10-14(13)2)20(24)21-19-17-11-27(25,26)12-18(17)22-23(19)16-6-4-3-5-7-16/h3-10H,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLUWHHKPVMYED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocycle Formation: Thieno[3,4-c]pyrazole Skeleton
Cyclocondensation of Thiophene Derivatives
The thieno[3,4-c]pyrazole core is synthesized via cyclocondensation between 3-aminothiophene-4-carboxylic acid derivatives and phenylhydrazine. In a representative protocol, 3-amino-4-carboxythiophene (1.0 mmol) reacts with phenylhydrazine (1.2 mmol) in refluxing ethanol (20 mL) containing catalytic acetic acid (0.5 mL) for 6–8 hours. The reaction proceeds through nucleophilic attack at the carbonyl group, followed by intramolecular cyclization to yield 2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazole (Yield: 78–82%).
Table 1: Optimization of Cyclocondensation
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Ethanol | 78% → 82% |
| Catalyst | Acetic acid (0.5 mL) | 65% → 78% |
| Temperature | Reflux (80°C) | 70% → 82% |
Sulfonation: Introduction of the 5,5-Dioxo Group
Oxidation with Hydrogen Peroxide
The thiophene sulfur atom is oxidized to a sulfone using 30% hydrogen peroxide (H₂O₂) under cobalt(II) acetate catalysis. A mixture of 2-phenyl-thieno[3,4-c]pyrazole (1.0 mmol), H₂O₂ (5.0 mmol), and Co(OAc)₂ (0.1 mmol) in acetic acid (10 mL) is stirred at 60°C for 12 hours. The reaction is quenched with ice water, and the precipitate is filtered to afford 5,5-dioxo-2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazole (Yield: 92%).
Table 2: Sulfonation Efficiency
| Oxidizing Agent | Catalyst | Temperature | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Co(OAc)₂ | 60°C | 92% |
| Ozone | None | -10°C | 85% |
Analytical Validation and Characterization
Spectroscopic Confirmation
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting continuous flow systems for sulfonation and amide coupling reduces reaction times by 40% and improves yields to 90–94%.
Waste Mitigation
Recycling Co(OAc)₂ via ion-exchange resins decreases heavy metal waste by 70%.
Chemical Reactions Analysis
Types of Reactions
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines .
Scientific Research Applications
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3,4-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide
- N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide
- N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
Uniqueness
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3,4-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3,4-dimethylbenzamide is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, exploring its synthesis, biological interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N4O4S. Its structure includes a thieno[3,4-c]pyrazole framework fused with a phenyl group and an amide linkage. The presence of the 5,5-dioxo group contributes to its chemical reactivity and potential biological activity.
Key Features
| Feature | Description |
|---|---|
| Molecular Weight | Approximately 424.47 g/mol |
| Functional Groups | Amides, thieno[3,4-c]pyrazole moiety |
| Structural Complexity | Contains multiple substituents influencing reactivity |
Potential Therapeutic Applications
Research indicates that this compound exhibits promising biological activities that warrant further investigation. Preliminary studies have suggested the following potential applications:
- Anti-inflammatory Activity : The compound may inhibit inflammatory pathways through interaction with specific enzymes or receptors.
- Antitumor Properties : Initial findings suggest it could induce apoptosis in cancer cells by modulating cell signaling pathways.
- Antimicrobial Effects : The compound has shown activity against various bacterial strains in preliminary assays.
The mechanism of action for this compound likely involves its interaction with biological targets such as enzymes or receptors involved in disease pathways. Studies utilizing in silico docking simulations followed by in vitro assays are crucial for elucidating these interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Thieno[3,4-c]pyrazole Core : This step may involve cyclization reactions using appropriate reagents.
- Introduction of Substituents : Subsequent reactions introduce the phenyl and dimethyl groups to achieve the final structure.
Synthetic Route Overview
| Step | Description |
|---|---|
| Cyclization | Formation of thieno[3,4-c]pyrazole core |
| Substitution | Addition of phenyl and dimethyl groups |
| Purification | Techniques like recrystallization |
Comparative Analysis with Similar Compounds
A comparison with related compounds highlights the unique properties of N-{5,5-dioxo-2-phenyl...}. For example:
| Compound Name | Key Features |
|---|---|
| N-{5-fluoro-thieno[3,4-c]pyrazole} | Fluorinated derivative |
| N-{5-bromo-thieno[3,4-c]pyrazole} | Halogenated variant |
| N-{5-(1-piperidinyl)-thieno[3,4-c]pyrazole} | Contains a piperidine substituent |
These comparisons indicate that while many compounds share structural similarities with N-{5,5-dioxo...}, its specific combination of functional groups may confer distinct biological activities.
Q & A
Q. What are the common synthetic routes for N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-3,4-dimethylbenzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Core Formation : Cyclization of thieno[3,4-c]pyrazole precursors with hydrazine derivatives under controlled pH and temperature (e.g., 80–100°C) .
Functionalization : Introduction of the 3,4-dimethylbenzamide moiety via amide coupling, often using carbodiimide-based reagents like EDC/HOBt .
Purification : Recrystallization or column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .
Key Reaction Variables: Temperature (critical for avoiding side products), solvent polarity, and stoichiometric ratios of reagents.
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>98% recommended for biological assays) .
- X-ray Crystallography : For absolute stereochemical confirmation (if crystalline) .
Q. What are the key physicochemical properties relevant to experimental design?
- Methodological Answer :
- Solubility : Limited aqueous solubility; typically dissolved in DMSO (10–50 mM stock solutions) .
- Stability : Degrades under prolonged light exposure; store in amber vials at –20°C .
- LogP : Estimated ~2.5 (via computational tools), indicating moderate lipophilicity .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography or pull-down assays with biotinylated derivatives .
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (e.g., Kd) .
- Pathway Analysis : RNA sequencing or phosphoproteomics to map downstream effects in cell lines .
- Structure-Activity Relationships (SAR) : Synthesize analogs with modified substituents (e.g., halogenation of the phenyl ring) to assess activity trends .
Q. What computational strategies are effective for modeling interactions between this compound and its targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against crystallized protein targets (e.g., kinases) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER for assessing binding stability over time (≥100 ns trajectories recommended) .
- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G* level) to study electronic properties of the thieno-pyrazole core .
Q. How can contradictory biological data (e.g., varying IC50 values across studies) be resolved?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Dose-Response Validation : Repeat assays with 8–12 concentration points and nonlinear regression analysis (e.g., GraphPad Prism) .
- Orthogonal Assays : Confirm activity via complementary methods (e.g., enzymatic vs. cell-based assays) .
Q. What strategies optimize synthetic yield and scalability for this compound?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2) for coupling reactions to reduce side products .
- Flow Chemistry : Continuous flow systems to improve heat/mass transfer and scale to gram quantities .
- DoE (Design of Experiments) : Use factorial design (e.g., temperature, solvent ratio) to identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
